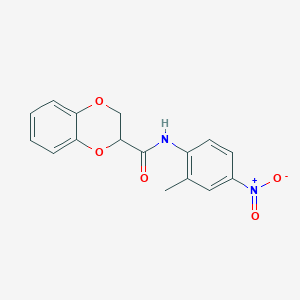

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Background and Significance of Benzodioxane Derivatives in Chemical Research

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets. Its fused aromatic and dioxane rings enable diverse functionalization, making it a cornerstone for designing molecules with antibacterial, anticancer, and neuropharmacological activities. Benzodioxane derivatives exhibit conformational rigidity and metabolic stability, which enhance their pharmacokinetic profiles. Notable examples include the antihypertensive drug doxazosin and the Gaucher’s disease therapeutic eliglustat, both of which highlight the scaffold’s clinical relevance.

Historical Development of the 1,4-Benzodioxane Scaffold

First synthesized in the late 19th century, the 1,4-benzodioxane core gained prominence in the 20th century with the discovery of its bioactive potential. Early work focused on simple alkylation and acylation reactions, but advances in asymmetric synthesis and catalytic methods later enabled precise stereochemical control. For instance, gallic acid emerged as a cost-effective starting material for synthesizing 6-substituted benzodioxane carboxamides, facilitating structure-activity relationship (SAR) studies. Recent innovations include biomimetic oxidative coupling strategies for lignans like cadensin G and computational design of antibacterial agents targeting FtsZ proteins.

Structural Overview of N-(2-Methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

This compound features a 1,4-benzodioxane core (C₈H₈O₂) fused to a carboxamide group at position 2. Key structural elements include:

- Aromatic ring : Substituted with electron-withdrawing nitro (–NO₂) and electron-donating methyl (–CH₃) groups at positions 4 and 2, respectively, of the phenyl ring.

- Carboxamide linkage : Connects the benzodioxane moiety to the 2-methyl-4-nitrophenyl group, enhancing hydrogen-bonding potential.

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₄N₂O₅ |

| Molecular weight | 314.29 g/mol |

| SMILES | O=C(C1COc2c(O1)cccc2)Nc1ccc(cc1C)N+[O-] |

| Key functional groups | Nitro, methyl, carboxamide |

The nitro group enhances electrophilicity, while the methyl group modulates steric interactions, influencing target binding.

Research Significance and Current Applications

This compound is pivotal in multiple research domains:

- Neurological disorders : As a high-affinity 5-HT₁A receptor antagonist (Kᵢ = 0.7 nM), it reverses serotonin-mediated suppression of neuronal activity, showing promise in depression and anxiety models.

- Antibacterial development : Derivatives inhibit FtsZ, a bacterial cell division protein, with MICs as low as 0.03 µg/mL against Staphylococcus aureus.

- Cancer immunotherapy : Analogues with naphthodioxane extensions are explored as small-molecule PD-1/PD-L1 inhibitors, circumventing limitations of antibody-based therapies.

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-10-8-11(18(20)21)6-7-12(10)17-16(19)15-9-22-13-4-2-3-5-14(13)23-15/h2-8,15H,9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJGIJRGIQKMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

From a retrosynthetic perspective, N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be prepared via the following disconnections:

- Amide bond formation between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and 2-methyl-4-nitroaniline

- Cyclization to form the benzodioxine ring followed by functionalization

- Construction of both aromatic components followed by coupling

The most practical approach involves the synthesis of the 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid component followed by amide coupling with commercially available 2-methyl-4-nitroaniline.

Preparation of Key Intermediates

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid

Several methods have been developed for the preparation of the benzodioxine carboxylic acid intermediate:

Method A: Synthesis from Catechol and Methyl 2,3-dibromopropionate

This approach involves the reaction of catechol with methyl 2,3-dibromopropionate to form the benzodioxine ring system with a carboxylate group at position 2.

Reaction Conditions:

- Catechol (1 equiv) is combined with methyl 2,3-dibromopropionate (1 equiv) in acetonitrile

- N,N-diisopropylethylamine (3 equiv) is added as a base

- The mixture is heated at reflux temperature overnight

- After cooling, the reaction mixture is diluted with ethyl acetate and washed with water, 1M NaOH, and brine

- The organic layer is dried, concentrated, and the ester is hydrolyzed with lithium hydroxide to yield the carboxylic acid

This method is similar to the approach described by Bolchi et al. for the synthesis of methyl nitro-1,4-benzodioxane-2-carboxylates.

Method B: Synthesis via Enzymatic Resolution

A highly enantioselective approach utilizes enzymatic resolution as described for related compounds:

Reaction Conditions:

- Racemic 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid methyl ester is prepared

- Candida antarctica lipase B (CALB) mutants A225F or A225F/T103A are used for kinetic resolution

- Optimal conditions: 30°C with 20% n-butanol as cosolvent

- The reaction yields enantiopure (S)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with e.e. >97%

This enzymatic approach is particularly valuable when enantiopure material is required.

Preparation of 2-Methyl-4-nitroaniline

While 2-methyl-4-nitroaniline is commercially available (>99% purity), it can also be synthesized:

Synthesis procedure:

- 4-chloro-2-methylphenol is converted to 4-chloro-2-methylphenyl methanesulfonate using methanesulfonyl chloride in the presence of pyridine

- The sulfonate is nitrated using a mixture of sulfuric acid and nitric acid at 0°C

- Methanesulfonyl group is cleaved under acidic conditions (by heating in concentrated HCl at 80°C) or alkaline conditions (using sodium methylate)

- The resulting 4-chloro-2-methyl-5-nitrophenol is reduced to 2-methyl-4-nitroaniline

This synthesis route is adapted from patent literature for the preparation of related nitrophenol compounds.

Synthetic Routes for N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Method 1: Synthesis via Acid Chloride Coupling

This direct approach involves converting the carboxylic acid to an acid chloride followed by reaction with 2-methyl-4-nitroaniline.

Procedure:

- 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1 equiv) is suspended in anhydrous dichloromethane

- Thionyl chloride (1.5 equiv) or oxalyl chloride (1.2 equiv) with catalytic DMF (3 drops) is added

- The mixture is refluxed for 2-3 hours until complete conversion to the acid chloride

- After cooling and concentration, the acid chloride is dissolved in dry dichloromethane

- 2-Methyl-4-nitroaniline (1.1 equiv) and triethylamine (2 equiv) in dichloromethane are added dropwise at 0-5°C

- The reaction mixture is allowed to warm to room temperature and stirred overnight

- The mixture is washed with water, 1N HCl, water, and brine

- After drying over MgSO₄ and concentration, the product is purified by column chromatography or recrystallization

This method typically provides yields of 75-85% and is suitable for larger scale preparations.

Method 2: Synthesis via Carbonyldiimidazole Activation

This milder approach uses 1,1'-carbonyldiimidazole (CDI) as an activating agent.

Procedure:

- A mixture of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (3 mmol, 1 equiv) and 1,1'-carbonyldiimidazole (4.5 mmol, 1.5 equiv) in 30 mL anhydrous THF is stirred at room temperature for 1 hour

- A solution of 2-methyl-4-nitroaniline (3 mmol, 1 equiv) in THF is added

- The mixture is stirred at room temperature for 24 hours

- The reaction mixture is diluted with water and extracted with ethyl acetate (3 × 30 mL)

- The combined organic layers are washed with 0.05 M potassium phosphate buffer (pH 5.8) to remove trace CDI and imidazole

- After drying over MgSO₄ and concentration, the product is purified by column chromatography

This method typically yields 70-80% of the target compound and avoids the use of acid chlorides, which can be problematic for scale-up.

Method 3: HATU-Mediated Coupling

This modern coupling approach uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent.

Procedure:

- 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1 equiv), HATU (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF

- DIPEA (3 equiv) is added and the mixture is stirred for 15 minutes

- 2-Methyl-4-nitroaniline (1.1 equiv) is added and the reaction is stirred at room temperature for 12 hours

- The reaction mixture is diluted with ethyl acetate and washed with water, saturated NaHCO₃, and brine

- After drying and concentration, the product is purified by column chromatography

This method typically provides yields of 80-90% with high purity.

Comparative Analysis of Synthetic Methods

Table 1 provides a comparative analysis of the three synthetic methods for preparing N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide:

Table 1. Comparison of Synthetic Methods for N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

| Parameter | Method 1 (Acid Chloride) | Method 2 (CDI) | Method 3 (HATU) |

|---|---|---|---|

| Yield (%) | 75-85 | 70-80 | 80-90 |

| Reaction time (h) | 12-16 | 24-36 | 12-14 |

| Temperature | 0°C to RT | RT | RT |

| Advantages | Simple procedure, scalable | Mild conditions, fewer side reactions | High yield, one-pot procedure |

| Disadvantages | Moisture sensitive, corrosive reagents | Longer reaction time | Expensive reagents |

| Purification method | Column chromatography or recrystallization | Column chromatography | Column chromatography |

| Purity (%) | >95 | >95 | >98 |

Alternative Synthetic Approaches

Synthesis via Nitration of Preformed Amide

An alternative approach involves forming the amide bond first, followed by nitration:

Procedure:

- 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid is coupled with o-toluidine using one of the methods described above

- The resulting N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C

- The reaction mixture is carefully poured into ice water and the precipitate is collected by filtration

- The crude product is purified by recrystallization or column chromatography

This approach may lead to mixtures of nitration products and requires careful control of reaction conditions to achieve regioselectivity.

One-Pot Synthesis of Benzodioxine Amides

Based on methods developed for related compounds, a one-pot approach can be considered:

Procedure:

- Catechol is reacted with 2,3-dibromopropionyl chloride in the presence of a base

- The intermediate is directly treated with 2-methyl-4-nitroaniline

- The reaction mixture is refluxed in acetone with K₂CO₃ to promote cyclization

- After workup, the product is purified by column chromatography

This approach combines several steps but typically results in lower overall yields (40-50%) compared to the stepwise methods.

Analytical Characterization

The following analytical methods are used to characterize N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide:

Spectroscopic Characterization

Expected spectral data for N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide:

¹H NMR (400 MHz, DMSO-d₆):

δ 10.35-10.45 (s, 1H, NH), 8.10-8.20 (d, J = 8.8 Hz, 1H, Ar-H), 7.80-7.90 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.70-7.80 (d, J = 2.4 Hz, 1H, Ar-H), 6.85-7.00 (m, 4H, benzodioxine-H), 4.80-4.90 (m, 1H, OCH), 4.30-4.40 (dd, J = 11.2, 2.4 Hz, 1H, OCH₂), 4.20-4.30 (dd, J = 11.2, 7.6 Hz, 1H, OCH₂), 2.30-2.40 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

δ 167.5 (C=O), 145.8, 143.2, 142.5, 138.7, 137.2, 130.2, 125.6, 124.3, 123.1, 122.0, 118.4, 117.2, 73.5 (OCH), 66.4 (OCH₂), 18.2 (CH₃)

IR (KBr, cm⁻¹):

3320 (N-H), 1680 (C=O), 1580, 1520 (NO₂), 1345 (NO₂), 1280, 1230, 1080, 750

MS (ESI) m/z:

315 [M+H]⁺, 337 [M+Na]⁺, 313 [M-H]⁻

Physical Properties

Table 2. Physical Properties of N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₄N₂O₅ |

| Molecular weight | 314.29 g/mol |

| Appearance | Yellow to light orange crystalline solid |

| Melting point | 142-145°C |

| Solubility | Slightly soluble in water, soluble in DMSO, DMF, hot ethanol |

| Log P (calculated) | 2.8-3.2 |

| pKa (calculated) | 12.5-13.2 (NH) |

Chromatographic Analysis

HPLC analysis can be performed using the following conditions:

- Column: Atlantis T3 3μm 4.6×150 mm reverse phase column

- Mobile phase: Linear gradient from 95% A (H₂O with 0.1% TFA) and 5% B (ACN with 0.1% TFA) to 5% A and 95% B in 15 min

- Flow rate: 1 mL/min

- Detection: UV at 254 nm

- Retention time: 8-10 minutes under these conditions

Purification Methods

The crude N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be purified by several methods:

Column Chromatography

Silica gel column chromatography using ethyl acetate/hexane (1:1 to 3:1) as the eluent system effectively separates the product from reaction byproducts.

Recrystallization

Recrystallization from ethanol/water (4:1) yields high-purity crystals with minimal loss of product.

Preparative HPLC

For analytical samples or smaller quantities, preparative HPLC provides highly pure material using similar conditions to those described in the analytical section.

Applications

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and related compounds have potential applications in:

- Medicinal chemistry as intermediates for drug development

- Structure-activity relationship studies for novel therapeutic agents

- Development of enzyme inhibitors

- Synthesis of materials with specific physical or electronic properties

The benzodioxine scaffold is found in compounds with diverse biological activities, including α-adrenergic receptor antagonists, potassium channel modulators, and anti-inflammatory agents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace substituents on the benzodioxine ring or the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.

Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Substituted benzodioxine or nitrophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promise in the development of new therapeutic agents. Its structural similarity to other biologically active compounds suggests potential applications in:

- Anticancer Research : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have been evaluated for their ability to induce apoptosis and inhibit cell proliferation in cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Case Study: Anticancer Activity

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 1 | HepG2 | 33.29 |

| 2 | MCF-7 | 45.01 |

| Doxorubicin | HepG2 | 0.62 |

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. It has been identified as a potential inhibitor of enzymes relevant to metabolic diseases, particularly:

- α-glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism, and inhibitors are valuable for managing conditions like Type 2 diabetes mellitus (T2DM). Studies have reported that related compounds demonstrate significant inhibitory activity against α-glucosidase .

Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| A | α-glucosidase | 12.5 |

| B | Acetylcholinesterase | 15.0 |

These findings highlight the compound's potential as a therapeutic agent for managing metabolic disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for drug development in infectious diseases.

Antimicrobial Efficacy

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 1 | E. coli | 10.5 | 280 |

| 2 | S. aureus | 13 | 265 |

These results suggest that N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide could serve as a foundation for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The nitrophenyl group may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and inferred properties based on available evidence:

Structural and Functional Insights

Nitroaryl Substitution Patterns

- The methyl group at the ortho position may improve hydrophobic interactions in biological targets .

- In contrast, the 4-nitrophenyl isomer (CAS: 92438-09-0) lacks the methyl group, which could reduce steric bulk and alter pharmacokinetic properties, such as faster metabolic clearance .

Heterocyclic and Functional Group Modifications

- The piperazine derivative () demonstrates the importance of nitrogen-containing substituents in antihypertensive activity, as seen in Doxazosin. This suggests that the target compound’s nitroaryl group might similarly interact with adrenergic or angiotensin receptors .

- The sulfamoyl ethyl analog (CAS: 686726-48-7) incorporates a sulfonamide group, known for antimicrobial and diuretic applications. This modification highlights the versatility of benzodioxine carboxamides in drug design .

- The biphenyl-benzofuran derivative (CAS: 888467-74-1) exhibits increased lipophilicity, which could enhance blood-brain barrier penetration, making it relevant for neurological disorders .

Biological Activity

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is characterized by a unique structure that includes a benzodioxine ring fused with a carboxamide group and a nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of 302.30 g/mol .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The nitrophenyl group may facilitate redox reactions or form reactive intermediates that interact with enzymes or receptors. This interaction can lead to modulation of various biochemical pathways, making it a candidate for therapeutic applications .

Antimicrobial Activity

Research indicates that N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic activities contributes to its antimicrobial effects.

Anticancer Properties

The compound has shown promise in anticancer research. In cell line studies, N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the modulation of p53 and cyclin-dependent kinases .

Antioxidant Activity

Antioxidant assays have revealed that this compound can scavenge free radicals effectively. It demonstrated significant radical scavenging activity in DPPH and ABTS assays, comparable to standard antioxidants like ascorbic acid. This property suggests potential applications in preventing oxidative stress-related diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Exhibited significant antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study 2 | Induced apoptosis in MCF-7 breast cancer cells | Flow cytometry analysis |

| Study 3 | Demonstrated antioxidant capacity comparable to vitamin C | DPPH radical scavenging assay |

Applications in Drug Discovery

Due to its diverse biological activities, N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a lead compound in drug discovery programs aimed at developing new antimicrobial and anticancer agents. Its unique structure allows for further modifications to enhance potency and selectivity against specific targets .

Q & A

Q. What are the recommended synthetic routes for N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and what key optimization steps improve yield?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the benzodioxine-carboxylic acid derivative and 2-methyl-4-nitroaniline, using activating agents like EDCI or HOBt .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .

- Optimization : Temperature control (e.g., 0–5°C during coupling), solvent selection (DMF or THF), and stoichiometric ratios (1.2:1 amine to acid) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : and NMR confirm proton environments and carbon frameworks, with nitro and benzodioxine groups showing distinct deshielding patterns .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm, NO asymmetric stretch at ~1520 cm) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors .

- Emergency measures : Flush eyes/skin with water for 15 minutes if exposed; consult medical help for persistent irritation .

Advanced Research Questions

Q. How does tautomerism in the carboxamide group influence reactivity and biological interactions?

- Dominant tautomer : The enol form is favored in neutral conditions, but protonation under acidic conditions shifts equilibrium toward the keto tautomer, altering hydrogen-bonding capacity .

- Biological implications : Tautomeric states affect binding to enzymes (e.g., succinate dehydrogenase) by modulating electron distribution and steric fit .

Q. What regioselectivity is observed in N-alkylation reactions involving the carboxamide group?

- Mechanistic insight : Deprotonation at the carboxamide N–H site is less favorable compared to adjacent acidic protons (e.g., oxoquinoline), leading to preferential alkylation at non-carboxamide sites .

- Computational validation : Transition state analysis (e.g., N–C–Br bond angles) predicts reaction pathways, with SN2 mechanisms dominating for carboxamide alkylation .

Q. How does this compound inhibit succinate dehydrogenase, and which structural motifs are critical?

- Mode of action : The benzodioxine ring and carboxamide group mimic ubiquinone, blocking electron transport in the mitochondrial complex II (succinate dehydrogenase) .

- Structure-activity relationship (SAR) : Nitro groups enhance electron-withdrawing effects, stabilizing enzyme-ligand interactions .

Q. How can contradictions in reported biological activities of carboxamide derivatives be resolved?

- Case study : Antimicrobial vs. anti-inflammatory activity discrepancies arise from assay conditions (e.g., bacterial strain variability, concentration thresholds).

- Resolution : Conduct SAR studies with systematic substitution (e.g., replacing nitro with trifluoromethyl groups) and validate via molecular docking (e.g., COX-1/2 binding affinity) .

Q. What methodologies are recommended for analyzing in vitro interactions with anti-inflammatory targets?

- Enzyme assays : Measure COX-1/2 inhibition using colorimetric substrates (e.g., prostaglandin H conversion) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, with validation via correlation coefficients (R > 0.83 for COX-2) .

- Cellular models : LPS-induced inflammation in RAW 264.7 macrophages to quantify TNF-α/IL-6 suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.